molecular formula C18H17N3O3 B2985921 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034616-90-3

2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2985921
CAS No.: 2034616-90-3
M. Wt: 323.352
InChI Key: LKHPUXNYDNCJEA-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a benzo[d]isoxazole ring fused to a pyrrolidine ring, and a pyridine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core. One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonates under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Its unique structure makes it a candidate for use in advanced materials and catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

  • Isoxazole Derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.

  • Pyridine Derivatives: Compounds containing pyridine rings are known for their diverse pharmacological properties.

Uniqueness: 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone stands out due to its unique combination of structural elements, which may confer distinct advantages in terms of biological activity and synthetic accessibility.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(11-16-15-3-1-2-4-17(15)24-20-16)21-10-7-14(12-21)23-13-5-8-19-9-6-13/h1-6,8-9,14H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPUXNYDNCJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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